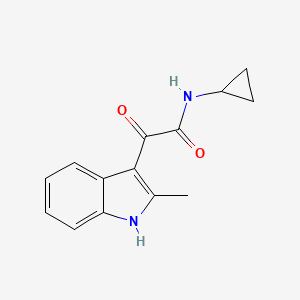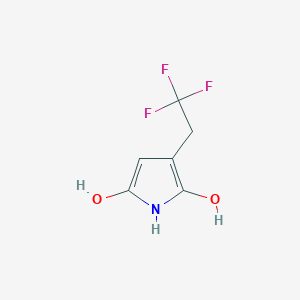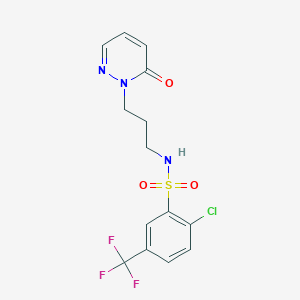
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound widely studied for its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. Characterized by its complex molecular structure, the compound includes multiple functional groups, making it a versatile candidate for scientific research and industrial use.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide typically involves a multi-step reaction process. The initial steps often include the chlorination of appropriate precursors followed by the introduction of pyridazine and sulfonamide groups. Each stage requires precise control over reaction conditions, such as temperature, pH, and solvent choice, to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound relies on optimized synthetic routes to enhance efficiency and cost-effectiveness. This involves utilizing continuous flow chemistry and advanced catalysis techniques to streamline the production process. Quality control measures are critical to ensure the compound meets the stringent requirements for its intended applications.
化学反応の分析
Types of Reactions
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Conversion to different oxidation states can modify its activity and properties.
Reduction: : Reduction reactions can lead to the formation of different functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Some commonly used reagents include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: including halogens and organometallic compounds.
Typical conditions involve controlling the reaction temperature, solvent choice, and reaction duration to achieve the desired products.
Major Products
The main products of these reactions include various derivatives of the original compound with altered functionalities and improved properties for specific applications.
科学的研究の応用
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide has found numerous applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: : Employed in various industrial processes requiring stable and reactive chemical intermediates.
作用機序
The mechanism of action of 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to desired biological or chemical effects. The precise pathways involved include binding to active sites and inducing conformational changes that alter the target's function.
類似化合物との比較
When compared to similar compounds, 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity.
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Missing the trifluoromethyl group, altering its properties and applications.
N-(3-(pyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide: : Has a different substituent pattern, impacting its overall functionality.
These comparisons highlight the uniqueness of this compound in terms of its versatile applications and reactivity profile.
特性
IUPAC Name |
2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c15-11-5-4-10(14(16,17)18)9-12(11)25(23,24)20-7-2-8-21-13(22)3-1-6-19-21/h1,3-6,9,20H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUAXWVWAZAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)



![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)
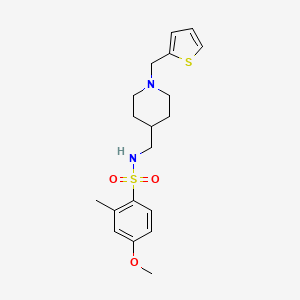
![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/new.no-structure.jpg)
![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)
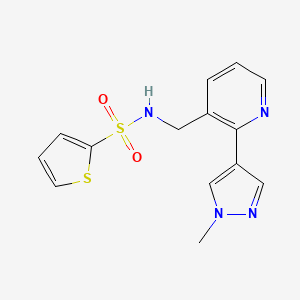
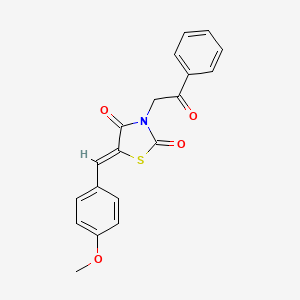
![3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2674194.png)
